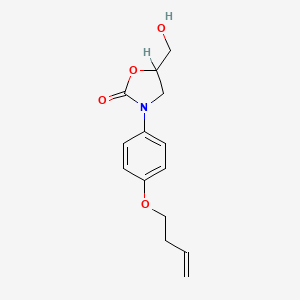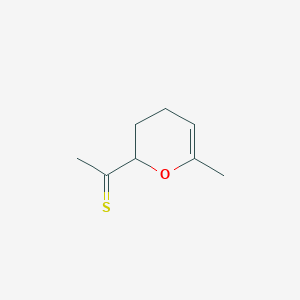
Methotrexate-gamma-methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methotrexate-gamma-methylamide is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate itself is used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies . This compound retains many of the properties of methotrexate but has been modified to potentially enhance its efficacy and reduce side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methotrexate-gamma-methylamide involves the modification of methotrexate through the introduction of a gamma-methylamide group. This process typically involves the use of specific reagents and catalysts to achieve the desired chemical transformation. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles to those used in the synthesis of methotrexate. The process involves large-scale chemical reactions, purification steps, and quality control measures to produce the compound in sufficient quantities for medical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methotrexate-gamma-methylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Methotrexate-gamma-methylamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential use in treating cancer, autoimmune diseases, and other medical conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Methotrexate-gamma-methylamide exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, cell division, and proliferation. The compound also affects other molecular targets and pathways, including the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .
Comparaison Avec Des Composés Similaires
Methotrexate: The parent compound, widely used in chemotherapy and immunosuppression.
Aminopterin: An older antifolate agent with similar properties to methotrexate.
Pemetrexed: A newer antifolate drug used in the treatment of certain types of cancer
Uniqueness: Methotrexate-gamma-methylamide is unique due to its modified structure, which may enhance its therapeutic efficacy and reduce side effects compared to methotrexate.
Propriétés
Numéro CAS |
67036-48-0 |
|---|---|
Formule moléculaire |
C21H25N9O4 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C21H25N9O4/c1-24-15(31)8-7-14(20(33)34)27-19(32)11-3-5-13(6-4-11)30(2)10-12-9-25-18-16(26-12)17(22)28-21(23)29-18/h3-6,9,14H,7-8,10H2,1-2H3,(H,24,31)(H,27,32)(H,33,34)(H4,22,23,25,28,29) |
Clé InChI |
BOKUWBZDTDLPGM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)

![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)


![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)


